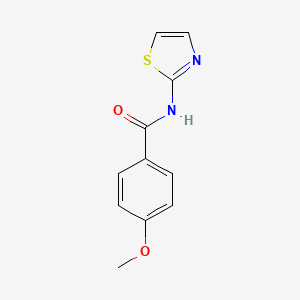

4-methoxy-N-(1,3-thiazol-2-yl)benzamide

Description

Significance of Thiazole (B1198619) and Benzamide (B126) Scaffolds in Bioactive Small Molecule Discovery

The thiazole ring is considered a "privileged scaffold" in drug discovery. nih.gov This heterocycle is a core component in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. mdpi.commdpi.com The planarity, electronic properties, and hydrogen-bonding capability of the thiazole moiety contribute to its favorable interactions with biological targets. mdpi.com Its presence in more than 18 FDA-approved drugs underscores its therapeutic relevance. nih.gov Thiazole derivatives have been investigated for their ability to inhibit various enzymes and receptors, making them valuable tools for chemical biology. academie-sciences.fr

Similarly, the benzamide structure is a cornerstone in the pharmaceutical industry. nih.govresearchgate.net The amide bond is a critical functional group that can participate in hydrogen bonding, a key interaction for molecular recognition at protein active sites. The aromatic phenyl ring of the benzamide can be readily substituted with various functional groups to modulate the compound's steric, electronic, and pharmacokinetic properties. mdpi.com This allows for the fine-tuning of a molecule's affinity, selectivity, and metabolic stability, which is a fundamental aspect of small molecule probe development and drug design. nih.gov The combination of these two scaffolds in the N-(1,3-thiazol-2-yl)benzamide core creates a molecule with significant potential for biological interaction.

Historical Perspective on N-(1,3-Thiazol-2-yl)benzamide Derivatives as Preclinical Probes

The utility of the N-(1,3-thiazol-2-yl)benzamide scaffold in preclinical research is exemplified by its emergence from compound library screenings designed to identify modulators of specific biological targets. A notable example is the discovery of this class as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.govku.dk ZAC is an atypical member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.gov

In a key study, a screening of a compound library led to the identification of 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. nih.gov This initial hit prompted a detailed structure-activity relationship (SAR) study involving 61 commercially available N-(1,3-thiazol-2-yl)benzamide analogs to identify more potent and selective compounds. semanticscholar.org This investigation demonstrated that modifications to both the thiazole and benzamide portions of the scaffold significantly impacted antagonist activity at the ZAC. nih.gov Several analogs were identified with improved potency, exhibiting IC₅₀ values in the low micromolar range. nih.govsemanticscholar.org These derivatives, such as N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), were subsequently used as preclinical probes to characterize the function and mechanism of ZAC, acting as negative allosteric modulators. nih.govsemanticscholar.org

| Compound | Substitutions | Target | Activity (IC₅₀) |

|---|---|---|---|

| Analog 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ZAC | ~10 µM |

| Analog 2b | 4-(tert-butyl)thiazole and 2-chlorobenzamide | ZAC | 1-3 µM |

| Analog 4c | 4-phenylthiazole and 2-chlorobenzamide | ZAC | 1-3 µM |

| TTFB (5a) | 4-(tert-butyl)thiazole and 3-fluorobenzamide | ZAC | 1-3 µM |

This table presents selected N-(1,3-thiazol-2-yl)benzamide analogs and their inhibitory activity against the Zinc-Activated Channel (ZAC), as identified in preclinical studies. Data sourced from Jensen et al. nih.govsemanticscholar.org

Rationale for Academic Investigation of 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide

The academic investigation of specific analogs like this compound is a rational and systematic step in chemical biology and medicinal chemistry research. Following the identification of a bioactive scaffold, researchers perform SAR studies by synthesizing and evaluating a matrix of derivatives with varied substituents. The goal is to understand how different chemical groups at specific positions affect the molecule's biological activity and properties.

The 4-methoxy group on the benzamide ring is a particularly common and informative modification for several reasons:

Electronic Effects : The methoxy (B1213986) group is an electron-donating group. Its placement at the para-position (position 4) of the phenyl ring can influence the electron density of the entire benzamide system, potentially altering binding interactions with a biological target. Studies on other heterocyclic scaffolds have shown that methoxy substituents can enhance enzyme inhibitory activity. nih.gov For instance, a methoxy group at the para-position of a different thiazole series was found to be optimal for acetylcholinesterase inhibition. academie-sciences.fr

Physicochemical and ADME Properties : The methoxy group is a prevalent feature in many approved drugs because it can favorably influence a compound's physicochemical properties and its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. nih.gov It can improve metabolic stability by blocking a potential site of oxidation on the aromatic ring and can also affect properties like solubility and cell permeability. nih.gov

Probing the Binding Pocket : Introducing a small, polar group like a methoxy substituent allows researchers to probe the topology of the target's binding site. If activity increases, it may suggest the presence of a hydrogen bond acceptor or a specific pocket in the receptor that favorably accommodates the methoxy group. nih.gov

Therefore, the synthesis and biological evaluation of this compound is a logical progression in the exploration of the N-(1,3-thiazol-2-yl)benzamide scaffold. It serves as a chemical probe to systematically map the SAR of this class of compounds against various biological targets, such as ion channels, enzymes, or receptors, with the aim of developing more potent and selective research tools. researchgate.net

Properties

IUPAC Name |

4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c1-15-9-4-2-8(3-5-9)10(14)13-11-12-6-7-16-11/h2-7H,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPERAEKJEHRHOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330386 | |

| Record name | 4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

303122-55-6 | |

| Record name | 4-methoxy-N-(1,3-thiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-N-2-thiazolylbenzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYQ8N8XK7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methoxy N 1,3 Thiazol 2 Yl Benzamide and Structural Analogs

Established Synthetic Pathways to the N-(1,3-Thiazol-2-yl)benzamide Core

The construction of the N-(1,3-thiazol-2-yl)benzamide scaffold can be approached in two primary ways: by forming the amide bond between pre-existing benzoyl and thiazole (B1198619) moieties, or by building the thiazole ring onto a benzoyl-containing precursor.

The most direct and common method for synthesizing N-(1,3-thiazol-2-yl)benzamides is through the formation of an amide bond between a 2-aminothiazole (B372263) derivative and an activated benzoic acid derivative. This is a classic nucleophilic acyl substitution reaction.

A prevalent strategy involves the reaction of a substituted benzoyl chloride with 2-aminothiazole in an appropriate solvent, often in the presence of a base to neutralize the HCl byproduct. For instance, the synthesis of various methoxybenzamide derivatives has been achieved by reacting methoxybenzoyl chlorides with aminothiadiazoles in toluene (B28343) under reflux. dergipark.org.tr This general approach is widely applicable to the synthesis of the thiazole series. Multi-step protocols starting from substituted anilines can produce the requisite benzothiazol-2-amines, which are then acylated to form the final benzamide (B126) products. researchgate.net

Alternatively, other coupling reagents can be used to facilitate the amide bond formation directly from the carboxylic acid (e.g., 4-methoxybenzoic acid) and 2-aminothiazole, avoiding the need to prepare the acyl chloride. Standard peptide coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective for this purpose. These reactions typically proceed under mild conditions and tolerate a wide range of functional groups.

Another classical approach is the Cook-Heilbron synthesis, where α-aminonitriles react with reagents like carbon disulfide to form 5-amino-2-mercaptothiazoles. wikipedia.orgpharmaguideline.com Further functionalization would be required to install the benzamide moiety. More contemporary methods have also been developed. For example, 5-arylthiazoles can be synthesized from N,N-diformylaminomethyl aryl ketones by treatment with phosphorus pentasulfide. organic-chemistry.orgnih.gov Additionally, palladium-catalyzed reactions have been employed to synthesize 4-substituted 2-aminothiazoles from vinyl azides and potassium thiocyanate. nih.gov These methods provide access to a variety of substituted thiazole rings that can then be used in amide bond formation reactions. nih.gov

Optimized Synthesis of 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide

An optimized synthesis for this compound typically focuses on a convergent and high-yielding route. A common and efficient method involves the direct acylation of commercially available 2-aminothiazole with 4-methoxybenzoyl chloride.

The reaction is generally carried out in a suitable aprotic solvent, such as toluene, dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF). A base, such as triethylamine (B128534) or pyridine, is added to act as an acid scavenger. The reaction mixture is typically stirred at room temperature or gently heated to ensure completion. The product can then be isolated through standard workup procedures, including washing with aqueous solutions to remove the base hydrochloride and unreacted starting materials, followed by crystallization or chromatographic purification to yield the pure this compound. Studies on related structures show that such acylation reactions can proceed in good yields. dergipark.org.trnih.gov

A representative synthetic scheme is as follows:

Step 1: 2-Aminothiazole and a stoichiometric excess of triethylamine are dissolved in dry THF.

Step 2: A solution of 4-methoxybenzoyl chloride in THF is added dropwise to the mixture at 0 °C.

Step 3: The reaction is allowed to warm to room temperature and stirred for several hours until TLC analysis indicates the consumption of the starting materials.

Step 4: The resulting mixture is filtered to remove triethylamine hydrochloride, and the solvent is evaporated under reduced pressure.

Step 5: The crude product is purified by recrystallization from a solvent such as ethanol (B145695) to afford the pure compound.

This method is efficient, uses readily available starting materials, and can be easily scaled for laboratory research purposes.

Strategies for Structural Derivatization and Analog Generation for Research Purposes

To explore structure-activity relationships (SAR) for various biological targets, researchers synthesize analogs of a lead compound by making systematic structural modifications. For this compound, derivatization can be targeted at either the benzamide or the thiazole moiety.

The benzamide portion of the molecule is a prime site for modification to probe interactions with target proteins. This is typically achieved by using different substituted benzoic acid or benzoyl chloride derivatives in the amide bond formation step. Research has shown that a variety of substituents on the phenyl ring can significantly influence biological activity. nih.gov

For example, analogs have been synthesized with different patterns of halogenation or methoxylation on the phenyl ring. nih.gov The introduction of groups such as chloro, dichloro, and trimethoxy has been explored to modulate the electronic and steric properties of the molecule. nih.gov The table below summarizes some benzamide modifications made to the general N-(thiazol-2-yl)benzamide scaffold for research purposes.

| Modification on Phenyl Ring | Example Substituent(s) | Synthetic Precursor | Reference(s) |

| Halogenation | 2-Chloro, 5-Bromo | 5-Bromo-2-chlorobenzoyl chloride | nih.gov |

| 3,5-Dichloro | 3,5-Dichlorobenzoyl chloride | nih.gov | |

| 4-Bromo | 4-Bromobenzoic acid | mdpi.com | |

| Alkoxylation | 3,4,5-Trimethoxy | 3,4,5-Trimethoxybenzoyl chloride | nih.gov |

| 2-Methoxy, 5-Chloro | 5-Chloro-2-methoxybenzoic acid | nih.gov | |

| Other | 4-(N,N-Diallylsulfamoyl) | 4-(N,N-Diallylsulfamoyl)benzoic acid | nih.gov |

The thiazole ring offers several positions (C4 and C5) for substitution, providing another avenue for generating structural diversity. researchgate.net These modifications can influence the molecule's orientation, solubility, and interaction with biological targets. nih.govresearchgate.net Synthesis of these analogs often requires starting with a pre-substituted 2-aminothiazole. The Hantzsch synthesis is particularly useful here, as the choice of α-haloketone determines the substitution pattern at the C4 and C5 positions of the resulting thiazole. wikipedia.org

Research has explored the impact of adding various groups to the thiazole ring, from small alkyl groups to larger, more complex functionalities. nih.govresearchgate.net For example, placing a hydroxyethyl (B10761427) group on the thiazole ring provides a handle for further chemical modification through nucleophilic substitution. mdpi.com The table below details examples of substitutions that have been made on the thiazole ring of the N-(thiazol-2-yl)benzamide core.

| Position on Thiazole Ring | Example Substituent | Synthetic Approach | Reference(s) |

| C4 | Methyl | Hantzsch synthesis with chloroacetone | wikipedia.org |

| C4 | Phenyl | Hantzsch synthesis with phenacyl bromide | nih.gov |

| C4 | Ethylacetyl | Starting with a 4-(ethylacetyl)-substituted 2-aminothiazole | nih.gov |

| C5 | Ethyl ester | Starting with a 5-(ethyl ester)-substituted 2-aminothiazole | nih.gov |

| C4, C5 | Methyl, Phenyl | Hantzsch synthesis with appropriate α-haloketone | nih.gov |

| C4 | 4-(2-Hydroxyethyl) | Starting with 2-amino-4-(2-hydroxyethyl)thiazole | mdpi.com |

These derivatization strategies allow for a systematic exploration of the chemical space around the this compound scaffold, which is crucial for optimizing its properties in drug discovery and other research contexts.

Heterocyclic Bioisosteric Replacements in the Scaffold

Bioisosterism, the strategy of substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. This approach aims to create new molecules with enhanced activity, selectivity, modified toxicity, or improved pharmacokinetic profiles. cambridgemedchemconsulting.com In the context of the this compound scaffold, bioisosteric replacement of the heterocyclic moieties—the thiazole ring and the amide linker—is a key strategy for structural optimization and the discovery of novel analogs with diverse biological activities. nih.govopenaccessjournals.com

The core principle is to maintain the essential features required for biological activity while modulating physicochemical properties. openaccessjournals.com For instance, the thiazole ring can be replaced by other five- or six-membered heterocycles that mimic its size, shape, and electronic properties. researchgate.net Similarly, the amide group, which can be susceptible to metabolic degradation, is often replaced with more stable heterocyclic bioisosteres like oxadiazoles. nih.govresearchgate.net

Thiazole Ring Replacements

The thiazole ring is a common feature in many biologically active compounds. Its replacement with other heterocycles can lead to analogs with different biological targets or improved properties. Research has explored various five-membered heterocycles as viable bioisosteres.

One prominent example involves the replacement of a pyrazole (B372694) ring, which is comparable in size and shape to a thiazole, with thiazoles, triazoles, and imidazoles. researchgate.net This strategy has been successfully applied in the design of potent and selective CB1 cannabinoid receptor antagonists. researchgate.net The synthesis of such analogs often involves building the new heterocyclic core and then coupling it to the benzamide fragment. For instance, the synthesis of N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide analogs often starts with a Hantzsch thiazole synthesis, followed by palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura to attach another aryl or heteroaryl group. evitachem.com

Another approach involves the synthesis of benzamide-based 5-aminopyrazoles, which can serve as precursors to a variety of fused heterocyclic systems. nih.govacs.org A general route involves the reaction of an N-[2,2-dicyano-1-(alkylsulfanyl)ethenyl]benzamide intermediate with hydrazine (B178648) hydrate (B1144303) to form the N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide core. nih.gov This pyrazole derivative can then be further reacted to create fused pyrazolotriazines or pyrazolopyrimidines, effectively replacing the single thiazole ring with a more complex bicyclic system. nih.govacs.org

The following table summarizes key heterocyclic replacements for the thiazole ring and the general synthetic approaches.

Table 1: Bioisosteric Replacements for the Thiazole Ring| Original Heterocycle | Bioisosteric Replacement | General Synthetic Approach | Resulting Scaffold Example |

|---|---|---|---|

| Thiazole | Pyrazole | Cyclization of a benzamide precursor with hydrazine. nih.gov | N-(5-Amino-4-cyano-1H-pyrazol-3-yl)benzamide |

| Thiazole | Triazole | Cyclization of a 1,5-diarylpyrazole motif analog. researchgate.net | N-(Triazol-yl)benzamide analogs |

| Thiazole | Imidazole | Synthesis based on a 1,5-diarylpyrazole motif. researchgate.net | N-(Imidazol-yl)benzamide analogs |

| Thiazole | Thiophene (B33073) | Hantzsch synthesis followed by Suzuki coupling. evitachem.com | 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide |

| Thiazole | Fused Pyrazolotriazine | Diazotization of an aminopyrazole followed by coupling. nih.gov | N-(Pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazin-7-yl)benzamide |

Amide Linker Replacements

The amide bond in the benzamide moiety is a classical target for bioisosteric replacement due to its potential metabolic instability. Heterocyclic rings, particularly 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, are frequently used as effective and more stable substitutes. nih.govresearchgate.net

Research has shown that replacing the amide group with a 1,2,4-oxadiazole (B8745197) ring can yield compounds with significant biological activity, such as insecticidal and fungicidal properties. nih.gov In one study, a series of benzamides substituted with pyrazole-linked 1,2,4-oxadiazoles were designed and synthesized. nih.gov This demonstrates a dual bioisosteric replacement, where the amide is replaced by an oxadiazole and the original thiazole is notionally replaced by a pyrazole. The synthesis typically involves the reaction of a substituted benzoyl chloride with a heterocyclic amine in a suitable solvent like pyridine. nih.gov

A diversity-oriented library approach has been used to quickly evaluate various heterocycles as amide bioisosteres, with 1,2,4- and 1,3,4-oxadiazole (B1194373) rings emerging as particularly effective. nih.gov The synthesis of these analogs can be achieved through several routes. For example, a 1,3,4-thiadiazole (B1197879) analog, 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, was prepared by reacting 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine (B185732) with 2-methoxybenzoyl chloride in pyridine. nih.gov

The following table details common heterocyclic bioisosteres for the amide linker.

Table 2: Bioisosteric Replacements for the Amide Linker| Original Functional Group | Bioisosteric Replacement | General Synthetic Approach | Resulting Scaffold Example |

|---|---|---|---|

| Amide (-CONH-) | 1,2,4-Oxadiazole | Reaction of an amine fragment with a precursor to form the oxadiazole ring. nih.gov | Benzamide analogs with pyrazole-linked 1,2,4-oxadiazole |

| Amide (-CONH-) | 1,3,4-Oxadiazole | Assessed via diversity-oriented library synthesis. nih.gov | mGlu7 Negative Allosteric Modulators |

| Amide (-CONH-) | 1,3,4-Thiadiazole | Reaction of a thiadiazol-2-amine with a benzoyl chloride. nih.gov | 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide |

By systematically applying these bioisosteric replacement strategies, researchers can generate extensive libraries of analogs based on the this compound scaffold, leading to the identification of new compounds with potentially superior therapeutic or agrochemical properties. nih.gov

Preclinical Biological Activity Spectrum of 4 Methoxy N 1,3 Thiazol 2 Yl Benzamide

In Vitro Pharmacological Characterization in Biochemical and Cellular Assays

The in vitro evaluation of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide and related compounds has been crucial in elucidating their mechanism of action and cellular effects.

Target Enzyme Inhibition/Activation Studies (e.g., Glucokinase)

Currently, there is a lack of specific published research investigating the direct inhibitory or activating effects of this compound on enzymes such as glucokinase. While structurally related benzamide (B126) derivatives have been explored as glucokinase activators, the specific this compound compound has not been a focus in this enzymatic context.

Receptor Ligand Binding and Functional Modulation (e.g., ZAC, Adenosine (B11128) Receptors)

The most well-characterized in vitro activity of the N-(thiazol-2-yl)benzamide scaffold is its interaction with the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. A comprehensive study identified N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of this channel. Through screening and subsequent structure-activity relationship (SAR) studies, researchers characterized the functional properties of numerous analogs.

Within these studies, modifications to the phenyl ring of the benzamide moiety were explored to determine their impact on ZAC antagonism. While the 4-methoxy analog was not the most potent compound identified, its activity contributed to the broader understanding of the SAR for this class of molecules. The research highlighted that other substitutions, such as a 3-fluorophenyl group, resulted in more potent inhibition of ZAC. These antagonists were found to be non-competitive, suggesting they act as negative allosteric modulators of the ZAC receptor. The antagonists demonstrated the ability to inhibit both zinc- and proton-evoked signaling through the channel.

There is no significant evidence in the reviewed literature to suggest that this compound is a potent ligand for adenosine receptors. Studies on adenosine receptor affinity have focused on different substituted thiazole (B1198619) scaffolds.

Cellular Proliferation and Viability Assays in Preclinical Models

Investigations into the direct effects of this compound on cancer cell proliferation and viability are limited. However, the broader class of compounds containing thiazole and benzamide moieties has been a subject of anticancer research. For instance, various derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide, a related but distinct chemical structure, have demonstrated anti-proliferation capabilities against breast and lung cancer cell lines. Other studies have shown that different 1,3,4-thiadiazole (B1197879) derivatives can induce apoptosis and exhibit cytotoxic effects against various cancer cell lines, including prostate and colon cancer. These findings suggest that the general scaffold has potential in oncology, but specific data on the this compound analog is not extensively reported.

Immunomodulatory Effects in Cell-Based Assays

The immunomodulatory and anti-inflammatory potential of thiazole derivatives has been noted in several studies. While direct cell-based assays on this compound are not prominent in the literature, related compounds have shown effects on inflammatory pathways. For example, certain thiazole derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of inflammation. This suggests a potential mechanism for anti-inflammatory action that could be relevant to the broader class of thiazole-containing compounds.

In Vivo Efficacy Studies in Preclinical Animal Models

The translation of in vitro findings to in vivo models is a critical step in preclinical development. Research in this area has explored the efficacy of related compounds in various rodent disease models.

Efficacy Assessment in Rodent Disease Models (e.g., anticancer, anti-inflammatory, antiepileptic, antimicrobial)

Anticancer: While in vivo studies specifically for this compound are not detailed in the available literature, related structures have shown promise. A novel 1,3-thiazole analog demonstrated anticancer efficacy in an Ehrlich Ascites Carcinoma mouse model, suggesting that this chemical class has potential for in vivo activity. Furthermore, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been shown to effectively inhibit breast cancer growth and angiogenesis in xenograft models.

Anti-inflammatory: The anti-inflammatory properties of thiazole derivatives have been confirmed in rodent models. Studies on structurally different 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated significant anti-inflammatory and analgesic effects in animal models. Similarly, novel imidazo[2,1-b]thiazine derivatives have shown anti-inflammatory activity in the carrageenan-induced paw edema model in rats.

Antiepileptic: The anticonvulsant potential of the thiazole and thiadiazole scaffolds has been explored. Several studies have reported the efficacy of 1,3,4-thiadiazole derivatives in rodent models of seizures, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) tests. Other thiazole-containing compounds have also shown excellent anticonvulsant activity in these models.

Antimicrobial: The thiazole ring is a component of many compounds with antimicrobial properties. In vivo studies have shown that benzamide-based inhibitors targeting the bacterial cell division protein FtsZ have efficacy against multidrug-resistant Staphylococcus aureus (MRSA) in mouse models of systemic infection. Hybrid molecules incorporating thiazole and benzimidazole (B57391) components have also been developed as potent antimicrobial agents. Additionally, other novel thiazole derivatives have demonstrated activity against resistant bacterial strains.

Despite a comprehensive search of available scientific literature, detailed preclinical data focusing specifically on the target engagement and pharmacodynamics of this compound in non-human systems could not be located.

The current body of research provides information on structurally related compounds, such as various N-(thiazol-2-yl)-benzamide and N-(1,3,4-thiadiazol-2-yl)benzamide derivatives. These studies reveal that molecules within this broader chemical class can interact with a range of biological targets, including ion channels like the Zinc-Activated Channel (ZAC) and receptor tyrosine kinases such as EGFR and HER-2. However, the specific biological targets, binding affinities, and in vivo pharmacodynamic effects of this compound remain uncharacterized in the public domain.

Consequently, without specific research findings for this compound, a detailed evaluation of its target engagement and pharmacodynamics, including data tables on its biological activity, cannot be provided at this time. Further investigation is required to elucidate the specific molecular interactions and physiological effects of this particular chemical entity.

Molecular Mechanism of Action Elucidation for 4 Methoxy N 1,3 Thiazol 2 Yl Benzamide

Identification and Validation of Primary Molecular Targets

No specific molecular targets have been identified for 4-methoxy-N-(1,3-thiazol-2-yl)benzamide in the reviewed literature.

Biochemical Characterization of Compound-Target Interactions

Data on the biochemical interactions of this specific compound with any molecular target is not available.

Cellular Thermal Shift Assay (CETSA) or Related Methodologies

There are no published studies utilizing CETSA or similar methods to confirm the target engagement of this compound within a cellular context.

Downstream Signaling Pathway Modulation in Cellular Systems

Information regarding the effects of this compound on any downstream signaling pathways is not documented.

Investigation of Allosteric Modulation and Binding Sites

There are no available studies investigating the allosteric modulation or specific binding sites of this compound on a molecular target.

Further research and publication of data pertaining specifically to this compound are required to address these aspects of its molecular pharmacology.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Methoxy N 1,3 Thiazol 2 Yl Benzamide Derivatives

Systematic Modification of the Thiazole (B1198619) and Benzamide (B126) Moieties and Biological Evaluation

The biological activity of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide derivatives is highly dependent on the nature and position of substituents on both the thiazole and benzamide rings. Research has systematically explored these modifications to optimize potency against various biological targets, including enzymes and cancer cell lines.

Modifications of the Thiazole Moiety:

The thiazole ring is a critical component for the activity of these compounds. Modifications at the 4- and 5-positions of the thiazole ring have been shown to significantly influence biological outcomes. For instance, in a study of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), introducing a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity. semanticscholar.org Conversely, bulky substituents at the 4-position of the thiazole ring can lead to inactivity. semanticscholar.org

In the context of anticancer activity, replacing the thiazole "B" ring with other heterocycles like pyridine, furan, and thiophene (B33073) has been explored. acs.org Derivatives with pyridine, furan, or thiophene rings maintained potent activity, with IC50 values in the nanomolar range against prostate cancer cells, comparable to the original thiazole compound. acs.org However, replacements with oxazoline, oxazole, phenyl, and pyrazole (B372694) rings resulted in reduced, though still significant, activity. acs.org

Modifications of the Benzamide Moiety:

The substitution pattern on the benzamide phenyl ring (the "A" ring) is equally crucial for determining the biological profile. In the pursuit of potent anticancer agents, various methoxybenzoyl-aryl-thiazole analogues have been synthesized. nih.gov Modifications on this ring, combined with the introduction of an amino linkage between the "A" and "B" rings, led to the development of potent, water-soluble compounds known as phenyl amino thiazoles (PAT). acs.orgnih.gov These compounds effectively inhibited cancer cell growth by interfering with tubulin polymerization. nih.gov

For N-(1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally related, the position of methoxy (B1213986) groups on the phenyl ring influenced their activity as lipoxygenase inhibitors. nih.gov Methoxylated derivatives, particularly those with the methoxy group at the ortho position of the phenyl residue, were the most potent enzyme inhibitors. nih.gov In another series of thiadiazole derivatives, compounds with a trimethoxy substitution on the phenyl ring exhibited the highest cytotoxic activity against several cancer cell lines. nih.gov

The following table summarizes the structure-activity relationships of various thiazole and benzamide derivatives based on their biological evaluation against different targets.

| Compound Series | Modification | Biological Target/Assay | Key Findings | Reference |

|---|---|---|---|---|

| N-(thiazol-2-yl)-benzamide Analogs | Introduction of a 4-tert-butyl group on the thiazole ring. | ZAC Antagonism | Enhanced antagonist activity compared to the lead compound. | semanticscholar.org |

| 4-Substituted Methoxybenzoyl-aryl-thiazoles (SMART) | Replacement of the thiazole "B" ring with pyridine, furan, or thiophene. | Anticancer Activity (Prostate Cancer Cells) | Maintained potent activity with IC50 values of 12–35 nM. | acs.org |

| Phenyl Amino Thiazoles (PAT) | "A" ring modifications and insertion of an NH linkage between "A" and "B" rings. | Anticancer Activity (Tubulin Polymerization) | Produced potent, water-soluble compounds that inhibit tubulin polymerization. | acs.orgnih.gov |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | Methoxylation at the ortho position of the phenyl ring. | 15-Lipoxygenase Inhibition | Showed the most potent enzyme inhibition. | nih.gov |

| N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides | Trimethoxy substitution on the phenyl ring. | Cytotoxicity (A-549, HT-29, HeLa cell lines) | Compound TH08 exhibited the highest activity. | nih.gov |

| 4-benzyl-1,3-thiazole derivatives | Side chain at position-2 of the thiazole ring. | Anti-inflammatory Activity | Carbalkoxy amino series showed better activity than the phenyl amino series. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict their potency and guide the design of new, more effective analogues.

A QSAR investigation was conducted on a series of N-(3-(substituted-alkyl- or halophenyl)-4-methylthiazol-2(3H)-ylidene)-substituted alkyl- or halo-benzamides as potential anti-HIV agents. researchgate.net The study correlated the anti-HIV activity with electronic, steric, and solubility parameters derived from semiempirical molecular orbital theory and density functional theory. researchgate.net

In another study, 3D-QSAR models were developed for (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide derivatives as inhibitors of Methionine Aminopeptidases (MetAPs). researchgate.net Using the PHASE atom-based QSAR method, a model with a high correlation coefficient (R² = 0.96) was generated, indicating its predictive power for designing improved MetAP inhibitors. researchgate.net

For a series of N-(4-Oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamides, a QSAR study correlated their cytotoxic activity against the A-549 lung carcinoma cell line with physicochemical parameters. nih.gov The model found a strong correlation (r² = 0.941) between activity and the parameters XlogP, kappa2, and Quadrupole1. nih.gov This suggests that lipophilicity and molecular shape are key determinants of the anticancer activity of these compounds. nih.gov

The following table summarizes the key findings from QSAR studies on thiazole derivatives.

| Compound Series | QSAR Method | Biological Activity | Key Correlated Parameters | Reference |

|---|---|---|---|---|

| N-(thiazol-2(3H)-ylidene)-benzamides | Semiempirical MO, DFT | Anti-HIV | Electronic, steric, and solubility parameters. | researchgate.net |

| (1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamides | 3D-QSAR (PHASE) | MetAP Inhibition | Atom-based features; model showed R² = 0.96. | researchgate.net |

| N-(thiazolidin-3-yl)benzamides | 2D-QSAR | Cytotoxicity (A-549 cells) | XlogP, kappa2, Quadrupole1 (r² = 0.941). | nih.gov |

| Thiazolidine-2,4-dione conjugates | 2D-QSAR (PLSR) | Antitubercular | Thermodynamic descriptor T_2_2_O. |

Identification of Pharmacophore Features Critical for Biological Activity

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For thiazole-based compounds, these models highlight the critical roles of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings in binding to their biological targets.

A pharmacophore model for 2-aminothiazole (B372263) analogues as poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors was constructed to guide the design of new potent inhibitors. researchgate.net This model successfully predicted compounds with IC50 values in the sub-micromolar range. researchgate.net The necessary geometric arrangement of atoms required for a specific biological response is defined by these pharmacophore features. researchgate.net

In the development of c-Met kinase inhibitors, the binding mode of a promising thiazole carboxamide derivative (compound 51am) was analyzed. nih.gov This provided insights into the key interactions necessary for selective inhibition, which can be used to refine future inhibitor designs. nih.gov Similarly, for N-(benzo[d]thiazol-2-yl)benzamide derivatives, dimer synthons were established via a pair of N−H···N hydrogen bonds, highlighting the importance of this interaction in their solid-state architecture. mdpi.com

The essential pharmacophoric features often include:

Hydrogen Bond Acceptors/Donors: The amide linkage (-CONH-) is a key feature, providing both a hydrogen bond donor (NH) and an acceptor (C=O). The nitrogen atom in the thiazole ring can also act as a hydrogen bond acceptor.

Aromatic Rings: The benzamide phenyl ring and the thiazole ring often engage in π-π stacking or hydrophobic interactions within the target's binding pocket.

Hydrophobic Features: Substituents such as the 4-methoxy group on the benzamide ring and other alkyl or aryl groups contribute to hydrophobic interactions, which are crucial for binding affinity.

Relationship Between Chemical Structure and Preclinical Drug-Like Properties (e.g., Aqueous Solubility, Metabolic Stability in Research Models)

Beyond biological potency, the development of a successful drug requires favorable preclinical properties, including aqueous solubility and metabolic stability. Structural modifications to the this compound scaffold can profoundly impact these characteristics.

Aqueous Solubility:

Poor aqueous solubility is a common challenge for many small molecule inhibitors. In the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) series, the initial lead compounds suffered from low solubility. nih.gov To address this, polar and ionizable hydrophilic groups were introduced. nih.gov Specifically, the creation of phenyl amino thiazole (PAT) analogues, which incorporated an amino linkage, markedly improved both solubility and oral bioavailability compared to the original SMART template. acs.orgnih.gov Heterocyclic rings, such as thiazole, are known to influence physicochemical properties like solubility. mdpi.comresearchgate.net The methoxy substituents on the benzamide ring can also enhance solubility.

Metabolic Stability:

Metabolic stability, or the resistance of a compound to being broken down by metabolic enzymes, is a critical factor for in vivo efficacy. trdizin.gov.tr The introduction of an NH linker in certain 4-benzyl-1,3-thiazole derivatives was a bioisosteric approach designed to impart metabolic stability and avoid the generation of toxic metabolites. nih.gov

In vitro studies using rat liver microsomes are a standard method for assessing metabolic stability early in the drug discovery process. trdizin.gov.tr For sulfonamide methoxypyridine derivatives, a related class of compounds, optimization of a specific part of the molecule (part C) was shown to improve metabolic stability and oral bioavailability. mdpi.com These studies highlight that stability is often dependent on the presence of metabolic cofactors. trdizin.gov.tr The design of new chemical entities increasingly incorporates early-stage evaluation of metabolic profiles to reduce failure rates in later development stages. trdizin.gov.tr

Computational and in Silico Approaches in the Study of 4 Methoxy N 1,3 Thiazol 2 Yl Benzamide

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. biointerfaceresearch.com This method helps in understanding the binding mode and affinity of compounds like 4-Methoxy-N-(1,3-thiazol-2-yl)benzamide with their biological targets. For instance, in studies of structurally related thiazole (B1198619) and thiadiazole derivatives, molecular docking has been employed to identify potential inhibitors for enzymes such as dihydrofolate reductase (DHFR) and protein kinases like EGFR and HER-2. mdpi.comnih.gov

In a typical docking study, the compound is placed into the binding site of a protein, and its interactions are scored based on a force field. Key interactions often include hydrogen bonds and hydrophobic contacts. For example, a study on a 1,3,4-thiadiazole (B1197879) derivative identified three crucial intermolecular hydrogen bonds with amino acid residues Asp 21, Ser 59, and Tyr 22 within the active site of DHFR. mdpi.com The strength of this binding is quantified by the binding energy (ΔG), with more negative values indicating a stronger interaction; in that case, the reported ΔG was -9.0 kcal/mol. mdpi.com Similarly, docking studies of a (4-amino-2-(4-methoxyphenyl)amino)thiazole derivative revealed strong interactions with its target protein. niscair.res.in

Following docking, molecular dynamics (MD) simulations can provide deeper insights into the stability of the ligand-protein complex over time. nih.gov MD simulations model the movement of every atom in the system, offering a dynamic view of the binding. These simulations can confirm the stability of the interactions predicted by docking, such as the binding of the hit compound YH-9 to EGFR and HER-2, ensuring the compound remains stably bound within the receptor's active site. nih.gov

Table 1: Representative Data from Molecular Docking Studies of Related Thiazole/Thiadiazole Compounds

| Compound Class | Target Protein | Binding Energy (ΔG) | Key Interacting Residues | Citation |

| 1,3,4-Thiadiazole Derivative | Dihydrofolate Reductase (DHFR) | -9.0 kcal/mol | Asp 21, Ser 59, Tyr 22 | mdpi.com |

| (4-amino-2-(aryl/alkylamino)thiazol-5-yl)methanone | 5077 Receptor Protein | Not Specified | Not Specified | niscair.res.in |

| N-(1,3,4-thiadiazol-2-yl)benzamide Derivative | EGFR/HER-2 | Not Specified | Not Specified | nih.gov |

This table presents data from studies on compounds structurally related to this compound to illustrate the type of information gained from molecular docking.

Virtual Screening for Analog Discovery and Lead Optimization

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This process is instrumental in discovering novel analogs of a lead compound like this compound. Once a hit is identified, lead optimization is employed to systematically modify its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. acs.org

The lead optimization process often involves a systematic, building-block-based approach where different parts of the molecule are altered. acs.org For example, a study on a 1,2,4-triazole (B32235) based inhibitor involved keeping the central triazole and a cyclobutyl linker unchanged while systematically altering three different side-group moieties. acs.org This structure-activity relationship (SAR) analysis, guided by crystallography and physicochemical property predictions, helps in overcoming liabilities such as poor solubility or metabolic instability. acs.org This methodical approach led to the development of a new series of compounds with significantly improved activity and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. acs.org For this compound, this process would involve creating virtual analogs by modifying the methoxy (B1213986) group, substituting the phenyl ring, or altering the thiazole moiety to explore the chemical space and identify derivatives with enhanced therapeutic potential.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to analyze the electronic properties of a molecule. epstem.net These calculations provide detailed information about the molecule's three-dimensional geometry, charge distribution, and orbital energies. Methods like B3LYP and B3PW91 are commonly used to optimize the molecular structure and calculate properties such as 1H-NMR and 13C-NMR chemical shifts, which can then be compared with experimental data to validate the structure. epstem.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO represents the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap (ΔEg) is an important indicator of molecular stability and reactivity. epstem.net Furthermore, these calculations can determine dipole moments and map the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. epstem.net This information is vital for understanding how this compound might interact with its biological target on an electronic level. Crystal structure analysis of related compounds, such as 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide, has shown that the thiazole or thiadiazole rings are often nearly coplanar with the adjacent phenyl rings, a feature stabilized by intramolecular hydrogen bonds. researchgate.net

In Silico Prediction of Preclinical Pharmacokinetic Parameters (Non-Human)

Before a compound advances to preclinical testing, its pharmacokinetic properties are predicted using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools. jonuns.comiaps.org.in Web-based platforms like SwissADME and pKCSM are widely used to evaluate the drug-likeness and ADME profile of molecules like this compound. researchgate.netmsu-journal.com

These programs calculate a range of physicochemical and pharmacokinetic parameters. 'Drug-likeness' is often assessed using rules such as Lipinski's Rule of Five, which predicts if a compound has properties that would make it a likely orally active drug in humans. nih.gov Key parameters evaluated include molecular weight (MW), the logarithm of the partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. biointerfaceresearch.com Other important predicted properties include aqueous solubility (Log S), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential inhibition of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. jonuns.com For example, studies on related benzamide (B126) and thiazole derivatives have used these tools to predict good bioavailability and identify potential toxicity issues like hepatotoxicity. jonuns.com

Table 2: Representative In Silico Predicted Pharmacokinetic and Physicochemical Properties

| Parameter | Description | Typical Acceptable Range/Value | Citation |

| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol | biointerfaceresearch.com |

| LogP | Octanol-water partition coefficient, an indicator of lipophilicity. | < 5 | biointerfaceresearch.comjonuns.com |

| Hydrogen Bond Donors (HBD) | Number of O-H and N-H bonds. | < 5 | biointerfaceresearch.com |

| Hydrogen Bond Acceptors (HBA) | Number of N and O atoms. | < 10 | biointerfaceresearch.com |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms, predicts drug transport properties. | < 140 Ų | biointerfaceresearch.com |

| Number of Rotatable Bonds (nrotb) | A measure of molecular flexibility. | < 10 | biointerfaceresearch.com |

| GI Absorption | Prediction of absorption from the gastrointestinal tract. | High | msu-journal.com |

| BBB Permeant | Prediction of ability to cross the blood-brain barrier. | Yes/No | msu-journal.com |

| CYP Inhibitor | Prediction of inhibition of key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4). | Yes/No | jonuns.com |

| Synthetic Accessibility (SA) | A score indicating the ease of synthesis. | 1 (very easy) to 10 (very difficult) | msu-journal.com |

This table outlines common parameters evaluated during in silico ADMET screening, based on published methodologies for various small molecules.

Advanced Analytical and Characterization Methodologies for 4 Methoxy N 1,3 Thiazol 2 Yl Benzamide in Research Settings

Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., NMR, MS, IR, UV-Vis)

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: For 4-methoxy-N-(1,3-thiazol-2-yl)benzamide, the proton spectrum would be expected to show distinct signals for the protons on the thiazole (B1198619) ring, the p-substituted benzene (B151609) ring, the methoxy (B1213986) group, and the amide N-H proton. The integration of these signals would correspond to the number of protons, and their splitting patterns (singlet, doublet, triplet, etc.) would reveal adjacent proton relationships.

¹³C NMR: The carbon spectrum would show separate peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the two aromatic rings, and the methoxy carbon. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. Research on related N-thiazolyl amides confirms the use of both ¹H and ¹³C NMR for structural confirmation. mdpi.commdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₀N₂O₂S), the expected exact mass could be precisely calculated and compared against the experimental value.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

N-H stretching of the amide group.

C=O (carbonyl) stretching of the amide.

C-O stretching of the methoxy ether group.

C=N and C=C stretching within the aromatic thiazole and benzene rings.

C-S stretching from the thiazole ring. Studies on similar N-benzothiazolyl benzamide (B126) derivatives show characteristic peaks for N-H stretching, C=O stretching, and C=N stretching, which supports these expectations. japsonline.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated systems. The presence of the benzoyl and thiazole ring systems would result in characteristic absorption maxima (λmax) in the UV region. The position and intensity of these absorptions can be influenced by the solvent and the specific substituents on the aromatic rings.

Chromatographic Methods for Separation, Identification, and Quantification (e.g., HPLC, LC-MS)

Chromatographic techniques are essential for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of a synthesized compound. A sample is analyzed to see if it elutes as a single peak, with the retention time being a characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, flow rate). Purity is often expressed as a percentage of the total peak area. Synthesis papers for related compounds frequently report purity as determined by HPLC. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. As the compound is separated by the LC system, it is introduced directly into the mass spectrometer, which provides molecular weight information for each eluting peak. This is particularly useful for identifying the target compound in a complex mixture and confirming its identity in a single analysis. LC-MS is a standard characterization method reported in the synthesis of novel thiazole derivatives. researchgate.net

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

While data for the target molecule is not available, a study on the unsubstituted parent compound, N-(1,3-thiazol-2-yl)benzamide, revealed a non-planar molecule where the dihedral angle between the benzene and thiazole rings is 43.6°. nih.govresearchgate.net The molecules were found to form hydrogen-bonded dimers in the crystal structure. nih.govresearchgate.net It would be expected that this compound would exhibit its own unique crystalline structure and packing arrangement.

Table 1: Crystallographic Data for the Related Compound N-(1,3-Thiazol-2-yl)benzamide This table presents data for a related parent compound as specific data for this compound is not available in the searched results.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₈N₂OS | nih.govresearchgate.net |

| Molecular Weight | 204.24 | nih.gov |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P2₁/c | researchgate.net |

| a (Å) | 12.0142 (2) | nih.gov |

| b (Å) | 5.0581 (1) | nih.gov |

| c (Å) | 15.4090 (3) | nih.gov |

| β (°) | 99.093 (1) | nih.gov |

| Volume (ų) | 924.62 (3) | nih.gov |

| Z (molecules/unit cell) | 4 | nih.govresearchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the percentage composition (by weight) of carbon, hydrogen, nitrogen, and sulfur in a sample. The experimentally determined percentages are compared to the theoretically calculated values based on the compound's molecular formula (C₁₁H₁₀N₂O₂S). A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and supports its assigned structure and purity. This method is a standard procedure in the characterization of newly synthesized organic compounds. mdpi.com

Preclinical Formulation and Delivery Strategies for Research Applications of 4 Methoxy N 1,3 Thiazol 2 Yl Benzamide

Solubility Enhancement Techniques for In Vitro and In Vivo Preclinical Studies

The low aqueous solubility of many heterocyclic compounds like 4-methoxy-N-(1,3-thiazol-2-yl)benzamide presents a significant hurdle for preclinical assessment. Achieving adequate concentrations in aqueous media is essential for in vitro assays and for ensuring sufficient bioavailability in animal models. While specific solubility data for this compound is not extensively published, the challenges are likely comparable to structurally similar molecules. A related compound, 4-methoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, is noted to be soluble in organic solvents such as ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), which are common for initial in vitro screening but often require further formulation for in vivo use due to potential toxicity and off-target effects. evitachem.com

Several established techniques can be hypothetically applied to enhance the aqueous solubility of this compound for research purposes. These methods, broadly applicable to poorly soluble drug candidates, aim to improve the dissolution rate and extent of the compound in aqueous environments.

Common Solubility Enhancement Strategies:

| Technique | Principle | Potential Application for this compound |

| Co-solvency | Increasing solubility by adding a water-miscible solvent in which the compound is more soluble. | Mixtures of water with solvents like ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) could be explored. |

| pH Adjustment | For ionizable compounds, altering the pH of the medium can increase solubility by converting the molecule to its more soluble salt form. | The ionization potential of the thiazole (B1198619) and benzamide (B126) moieties would need to be determined to assess the feasibility of this approach. |

| Complexation with Cyclodextrins | Encapsulating the hydrophobic molecule within the lipophilic cavity of a cyclodextrin, whose hydrophilic exterior improves aqueous solubility. beilstein-journals.org | Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used and could form inclusion complexes with the benzamide derivative. beilstein-journals.org |

| Solid Dispersions | Dispersing the compound in a hydrophilic carrier at the molecular level to improve wettability and dissolution. | Carriers like polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycols (PEGs) could be investigated. |

| Micronization | Reducing the particle size of the compound to increase the surface area available for dissolution. | This physical modification can enhance the dissolution rate in aqueous media. |

Further research would be required to systematically evaluate these techniques and identify the most effective and non-interfering method for specific preclinical assays.

Development of Appropriate Vehicle Systems for Preclinical Administration Routes (e.g., Oral Gavage, Intravenous)

The selection of a suitable vehicle is critical for the administration of this compound in preclinical models, ensuring consistent delivery and minimizing vehicle-induced physiological effects. downstate.edu The choice of vehicle is highly dependent on the route of administration.

For oral gavage , a common route for preclinical efficacy and pharmacokinetic studies, the formulation must be a liquid that can be accurately and safely administered to the animal. downstate.edu For poorly soluble compounds, aqueous suspensions are often employed. These typically consist of the micronized drug substance suspended in an aqueous medium containing a suspending agent to ensure uniformity and a wetting agent to improve dispersibility.

Hypothetical Oral Gavage Formulations:

| Component | Function | Example |

| Active Pharmaceutical Ingredient | This compound | Micronized powder |

| Suspending Agent | Increases viscosity to prevent rapid sedimentation. | Carboxymethylcellulose sodium (CMC-Na), methylcellulose |

| Wetting Agent | Reduces surface tension between the solid particles and the liquid medium. | Polysorbate 80 (Tween® 80), sodium lauryl sulfate |

| Vehicle | The bulk liquid component. | Purified water |

For intravenous (IV) administration , the formulation must be a sterile, clear solution to prevent embolism. nih.gov This presents a greater challenge for poorly soluble compounds. Solubilizing agents are almost always necessary.

Potential Intravenous Formulation Approaches:

| Formulation Type | Description | Key Excipients |

| Co-solvent Solution | A solution of the compound in a mixture of a water-miscible organic solvent and water. nih.gov | Ethanol, propylene glycol, PEG 400 |

| Cyclodextrin-based Solution | Utilizes cyclodextrins to form an inclusion complex, thereby increasing aqueous solubility. nih.gov | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Micellar Solution | Surfactants form micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous medium. nih.gov | Polysorbate 80, Cremophor® EL |

| Microemulsion | A thermodynamically stable, isotropic system of oil, water, surfactant, and co-surfactant. nih.gov | Medium-chain triglycerides, various surfactants and co-surfactants |

The development of any such formulation would require rigorous testing for stability, compatibility, and potential for vehicle-related toxicity or interference with the pharmacokinetic profile of this compound. nih.gov

Exploratory Research on Advanced Preclinical Delivery Systems (e.g., Nanoparticles, Encapsulation)

Advanced delivery systems offer the potential to overcome the limitations of conventional formulations, particularly for challenging molecules like this compound. These technologies can improve solubility, alter pharmacokinetic profiles, and even target specific tissues.

Nanoparticle-based formulations represent a promising area of research for thiazole derivatives. imp.kiev.ua Polymeric nanoparticles, for instance, can encapsulate hydrophobic compounds, protecting them from degradation and controlling their release. A study on a different thiazole derivative, N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide, demonstrated its conjugation with PEG-based polymeric nanoparticles for delivery in tumor-bearing mice. doaj.org This approach suggests the feasibility of developing similar nanoparticle systems for this compound to enhance its delivery for preclinical cancer studies. The synthesis of thiazole scaffolds has also been achieved using reusable NiFe2O4 nanoparticles as a catalyst, indicating the chemical compatibility of thiazole structures with nanoparticle technologies. nih.gov

Encapsulation within systems like liposomes or chitosan (B1678972) nanoparticles could also be explored. Chitosan, a natural polymer, has been used to create nanoparticles for the delivery of benzothiazole (B30560) derivatives, showing potent antibacterial activity and low toxicity in preclinical models. plu.mxmdpi.com

Exploratory Advanced Delivery Systems:

| Delivery System | Principle | Potential Advantages for this compound |

| Polymeric Nanoparticles | Encapsulation of the drug within a biodegradable polymer matrix. | Improved solubility, controlled release, potential for surface modification for targeting. |

| Liposomes | Encapsulation within a lipid bilayer vesicle. | Can carry both hydrophilic and hydrophobic drugs, biocompatible, can alter biodistribution. |

| Chitosan Nanoparticles | Ionic gelation of chitosan with the drug to form nanoparticles. | Biocompatible, biodegradable, mucoadhesive properties beneficial for oral delivery. mdpi.com |

These advanced delivery strategies are still in the exploratory phase for many compounds. Significant research and development would be necessary to tailor these systems for the specific properties of this compound and to characterize their performance in preclinical settings.

Translational Research Hypotheses and Potential Preclinical Utility of 4 Methoxy N 1,3 Thiazol 2 Yl Benzamide

Contributions to Understanding Disease Mechanisms Through Molecular Probes

The development of selective molecular probes is fundamental to elucidating the complex roles of proteins in health and disease. Compounds structurally related to 4-methoxy-N-(1,3-thiazol-2-yl)benzamide have been identified as valuable tools for investigating specific ion channels.

Notably, a class of N-(thiazol-2-yl)-benzamide analogs has been discovered as the first selective antagonists for the Zinc-Activated Channel (ZAC). nih.govnih.gov ZAC is a unique member of the Cys-loop receptor superfamily, and its physiological functions remain poorly understood. nih.gov The identification of selective antagonists, such as the N-(thiazol-2-yl)-benzamide analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) , provides crucial pharmacological tools to probe the channel's activity. nih.govnih.gov

These antagonists can be used in preclinical settings to block ZAC and observe the resulting physiological changes, thereby helping to uncover its role in various biological processes. Research has shown that these analogs act as negative allosteric modulators that target the transmembrane and/or intracellular domains of the receptor. nih.govsemanticscholar.org This specific mechanism of action allows for precise interrogation of the channel's function. By extension, this compound could potentially be developed as a molecular probe to further explore the function and disease relevance of ZAC or other related biological targets.

Exploratory Preclinical Investigations in Specific Therapeutic Areas

The N-thiazolyl-benzamide core is present in compounds investigated across several major therapeutic areas, suggesting a broad potential for derivatives like this compound.

Oncology

The fight against cancer has seen significant exploration of thiazole (B1198619) and benzamide (B126) derivatives. Structurally similar compounds have shown promise by targeting key pathways in cancer progression.

EGFR/HER2 Inhibition: A primary strategy in cancer therapy is the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). plos.org Series of N-(1,3,4-thiadiazol-2-yl)benzamide and other thiazole derivatives have been synthesized and identified as potent dual inhibitors of EGFR and HER2 kinases. nih.govnih.govresearchgate.net For instance, the compound YH-9 , a N-(1,3,4-thiadiazol-2-yl)benzamide derivative, demonstrated excellent anti-proliferation ability against breast and lung cancer cell lines, with a favorable profile of being less inhibitory to healthy cells. nih.govresearchgate.net

DHFR Inhibition: Dihydrofolate reductase (DHFR) is another crucial target in cancer chemotherapy. mdpi.com Certain thiazole-based compounds have been identified as effective DHFR inhibitors, providing another avenue for their anticancer effects. nih.gov

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process. A novel set of 1,3-thiazole derivatives was found to exhibit significant inhibitory activity toward VEGFR-2. mdpi.com

These findings suggest that this compound could be a candidate for investigation as an anticancer agent, potentially acting through similar mechanisms.

Table 1: Preclinical Oncology Research on Related Thiazole and Benzamide Compounds

| Compound Class/Analog | Therapeutic Target | Observed Effect | Cancer Model | Reference |

|---|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., YH-9) | EGFR/HER-2 | Inhibited kinase activity, anti-proliferative, induced apoptosis | Breast (MCF-7, SK-BR-3) & Lung (A549, H1975) cancer cells | nih.govresearchgate.net |

| Imidazo[2,1-b]thiazole derivatives | EGFR/HER2, DHFR | Dual kinase inhibition, cell cycle arrest, apoptosis | Breast cancer (MCF-7) | nih.gov |

| 1,3-Thiazole derivatives | VEGFR-2 | Anti-proliferative, induced apoptosis and necrosis, cell cycle arrest | Breast cancer (MCF-7, MDA-MB-231) | mdpi.com |

| 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | Not specified | Cytotoxic activity | Prostate (PC3), Colon (HT-29), Neuroblastoma (SKNMC) cells | ijcce.ac.ir |

Infectious Diseases

The benzamide scaffold has also been explored for antiviral properties. A study on N-phenylbenzamide derivatives found that they can exert broad-spectrum antiviral effects. nih.govnih.gov Specifically, the compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) , which shares the 4-methoxy-benzamide feature with the subject of this article, was identified as a potent inhibitor of the Hepatitis B virus (HBV). nih.govnih.gov Its mechanism of action appears to involve increasing the intracellular levels of APOBEC3G (A3G), a protein known to inhibit HBV replication. nih.govnih.gov This activity was observed against both wild-type and drug-resistant HBV strains, highlighting a potentially different mechanism from existing treatments. nih.govnih.gov This raises the hypothesis that this compound could be investigated for similar anti-HBV or other antiviral activities.

Metabolic Disorders

Glucokinase (GK) is a principal enzyme in glucose metabolism, and its activation is a therapeutic strategy for type 2 diabetes. A 2025 study reported the discovery of N-(4-alkylthiazol-2-yl)benzamides as liver-selective glucokinase activators (GKAs). researchgate.net The liver selectivity is advantageous as it may reduce the risk of hypoglycemia sometimes associated with pan-GKAs that also act on the pancreas. researchgate.net The structural similarity of this compound to this class of compounds suggests its potential utility as a GKA for the treatment of metabolic disorders could be an area for future preclinical investigation.

Identification of Phenotypic Effects Relevant for Further Preclinical Development

Phenotypic screening, which identifies changes in cellular or organismal characteristics in response to a compound, is a powerful tool in drug discovery. Research into analogs of this compound has revealed several significant phenotypic effects that warrant further investigation.

In the context of oncology, related compounds have been shown to induce a cascade of anticancer effects at the cellular level. For example, the N-(1,3,4-thiadiazol-2-yl)benzamide derivative YH-9 was found to induce the release of cytochrome c and promote the expression of reactive oxygen species (ROS) in SK-BR-3 breast cancer cells, leading to proliferation inhibition. nih.govresearchgate.net Furthermore, it diminished the secretion of the angiogenic factors VEGF and bFGF, which in turn inhibited tube formation, a key step in angiogenesis. nih.govresearchgate.net Other thiazole derivatives induced cell cycle arrest, typically at the G1 or G1/S phase, and triggered programmed cell death (apoptosis) in cancer cells. mdpi.comnih.gov

In the study of ion channels, the N-(thiazol-2-yl)-benzamide analog TTFB demonstrated a clear phenotypic effect as an equipotent antagonist of both zinc- and proton-evoked signaling through the ZAC channel, as well as its spontaneous activity. nih.govsemanticscholar.org The slow onset of its channel-blocking action suggested a state-dependent inhibition, a phenotypic characteristic that is important for understanding its mechanism and potential therapeutic application. nih.govsemanticscholar.org

Table 2: Observed Phenotypic Effects of Structurally Related Compounds

| Compound Class/Analog | Phenotypic Effect | Area of Relevance | Reference |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)benzamide derivatives (e.g., YH-9) | Induction of cytochrome c release; Inhibition of VEGF/bFGF secretion; Inhibition of angiogenesis (tube formation) | Oncology | nih.govresearchgate.net |

| Imidazo[2,1-b]thiazole & 1,3-Thiazole derivatives | Cell cycle arrest (G1/S or G1 phase); Induction of apoptosis | Oncology | mdpi.comnih.gov |

| N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) | Antagonism of Zn2+- and H+-evoked ion channel signaling; Inhibition of spontaneous channel activity | Molecular Pharmacology, Neuroscience | nih.govsemanticscholar.org |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) | Increased intracellular levels of APOBEC3G (A3G) | Infectious Diseases (HBV) | nih.govnih.gov |

These identified phenotypic effects—ranging from anti-proliferative and anti-angiogenic actions in cancer models to specific ion channel modulation—provide a strong rationale for the future preclinical evaluation of this compound.

Challenges, Limitations, and Future Research Trajectories for 4 Methoxy N 1,3 Thiazol 2 Yl Benzamide Academic Inquiry

Addressing Unresolved Questions in Preclinical Pharmacology and Mechanism

The preclinical pharmacological profile of 4-methoxy-N-(1,3-thiazol-2-yl)benzamide remains largely undefined, presenting a significant challenge and a compelling area for future research. While related N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC), a Cys-loop receptor, the specific activity of this compound is unknown. nih.gov The mechanism of action is a primary unresolved question. Thiazole (B1198619) and benzamide (B126) derivatives are known to interact with a wide range of biological targets, including enzymes, receptors, and signaling pathways. evitachem.comnih.gov

Potential, yet unconfirmed, mechanisms that warrant investigation for this compound include:

Kinase Inhibition: Many thiazole-containing compounds are potent inhibitors of various kinases, such as PI3K/mTOR, which are crucial in cancer cell proliferation and survival. nih.govresearchgate.net

Tubulin Polymerization: Certain 4-substituted methoxybenzoyl-aryl-thiazole analogs have been shown to target tubulin at the colchicine (B1669291) binding site, disrupting microtubule dynamics and inducing apoptosis in cancer cells. nih.gov

Glucokinase Activation: Benzamide derivatives have been explored as glucokinase activators, a potential therapeutic strategy for diabetes mellitus. nih.gov

Ion Channel Modulation: As seen with analogs, the compound could act as a negative allosteric modulator of ion channels like ZAC. nih.gov

Future preclinical studies must focus on broad-spectrum screening to identify primary molecular targets. Elucidating whether the compound acts as an inhibitor, activator, or modulator is critical. Furthermore, understanding its effect on key signaling pathways, such as Hedgehog signaling, which has been targeted by other novel benzamide derivatives, is a crucial next step. nih.gov The lack of specific data for this compound means that its polypharmacological potential—the ability to interact with multiple targets—is a significant unresolved area. nih.gov

Methodological Advancements in Target Validation and Cellular Studies

Validating the molecular targets of this compound and characterizing its effects at a cellular level requires the application of advanced methodologies. The thiazole scaffold, while common in drugs, can sometimes be associated with non-specific activity or assay interference, making rigorous validation essential. nih.gov

Target Identification and Validation: